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Compound of Interest

Compound Name: Sofosbuvir D6

Cat. No.: B2899945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2]

As a direct-acting antiviral agent, it potently inhibits the HCV NS5B RNA-dependent RNA

polymerase, crucial for viral replication.[3][4] Deuteration, the selective replacement of

hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug

development to modulate pharmacokinetic and physicochemical properties. This technical

guide provides a comprehensive overview of the core physicochemical properties of deuterated

Sofosbuvir (Sofosbuvir-d6) in comparison to its non-deuterated counterpart, offering valuable

insights for researchers and drug development professionals. While direct comparative

experimental data for some properties of deuterated Sofosbuvir remains limited in publicly

available literature, this guide consolidates existing information and outlines the established

methodologies for their determination.

Quantitative Physicochemical Data
The following tables summarize the available quantitative physicochemical data for Sofosbuvir

and Sofosbuvir-d6. It is important to note that specific experimental values for some properties

of deuterated Sofosbuvir are not widely reported. In such cases, the table indicates the

absence of data and a qualitative description is provided where possible.
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Property Sofosbuvir Sofosbuvir-d6 Reference(s)

Molecular Formula C₂₂H₂₉FN₃O₉P C₂₂H₂₃D₆FN₃O₉P [5]

Molecular Weight 529.45 g/mol 535.49 g/mol

Melting Point

94–125 °C (depends

on crystalline

polymorph)

Data not available

Water Solubility
≈105 mg/L (slightly

soluble)

Soluble in water (25

mg/mL with sonication

and warming)

Solubility in DMSO Data not available
50 mg/mL (with

sonication)

logP (Octanol-Water) 1.62 Data not available

pKa 9.38 (amide), 10.30 Data not available

Experimental Protocols
The determination of the physicochemical properties listed above requires specific and

validated experimental protocols. Below are detailed methodologies commonly employed for

these assessments, which are applicable to both Sofosbuvir and its deuterated analogue.

Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the compound is equilibrated with a specific solvent (e.g.,

purified water, buffer of a certain pH) at a constant temperature until saturation is reached.

The concentration of the dissolved compound in the filtered supernatant is then quantified.

Methodology:

Add an excess amount of the test compound (Sofosbuvir or Sofosbuvir-d6) to a vial

containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-

buffered saline, pH 7.4).
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Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C)

for a sufficient period to reach equilibrium (typically 24-72 hours).

After equilibration, allow the suspension to settle.

Carefully withdraw a sample from the supernatant and immediately filter it through a

suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

Analyze the concentration of the dissolved compound in the filtrate using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

The experiment should be performed in triplicate to ensure accuracy.

Determination of Lipophilicity (logP)
The shake-flask method is also the classical and most reliable method for determining the

partition coefficient (logP).

Principle: The compound is partitioned between two immiscible liquid phases, typically n-

octanol and water (or a buffer of a specific pH for logD determination). The ratio of the

compound's concentration in the two phases at equilibrium is the partition coefficient.

Methodology:

Prepare a saturated solution of n-octanol with water and a saturated solution of water with

n-octanol.

Dissolve a known amount of the test compound in one of the phases (preferably the one in

which it is more soluble).

Add a known volume of the second, immiscible phase to the first. The volume ratio of the

two phases can be adjusted depending on the expected lipophilicity of the compound.

Agitate the mixture in a sealed container for a sufficient time to reach equilibrium (e.g., by

shaking at a constant temperature).

Centrifuge the mixture to ensure complete separation of the two phases.
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Determine the concentration of the test compound in each phase using a suitable

analytical technique like HPLC-UV.

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this

value.

Determination of Ionization Constant (pKa)
UV-Vis spectrophotometry is a common and efficient method for pKa determination, particularly

for compounds with a chromophore.

Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function

of the pH of the solution. By measuring the absorbance at a specific wavelength across a

range of pH values, the pKa can be determined from the resulting titration curve.

Methodology:

Prepare a series of buffer solutions with known pH values covering a range of at least 2

pH units above and below the expected pKa.

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or

DMSO).

Add a small, constant volume of the stock solution to each buffer solution to obtain a final

concentration suitable for UV-Vis analysis. The final concentration of the organic solvent

should be kept low (e.g., <1%) to minimize its effect on the pKa.

Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

Plot the absorbance at a selected wavelength (where the change in absorbance with pH is

maximal) against the pH.

The pKa value can be determined by fitting the data to the Henderson-Hasselbalch

equation or by identifying the pH at the half-equivalence point of the titration curve.

Determination of Melting Point
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Differential Scanning Calorimetry (DSC) or conventional melting point apparatus can be used.

Thermogravimetric Analysis (TGA) can provide complementary information on thermal stability.

Principle (DSC): The temperature and heat flow associated with thermal transitions in a

material are measured. The melting point is identified as the peak temperature of the

endothermic transition corresponding to melting.

Methodology (DSC):

A small, accurately weighed sample of the compound is placed in a sealed aluminum pan.

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

The heat flow to the sample is monitored and compared to an empty reference pan.

The melting point is determined from the resulting thermogram.

Principle (TGA): The mass of a sample is measured over time as the temperature changes.

This provides information about thermal decomposition and stability.

Methodology (TGA):

A small sample of the compound is placed in a tared pan attached to a microbalance.

The sample is heated at a controlled rate in a specified atmosphere.

The change in mass is recorded as a function of temperature.

Signaling Pathways and Experimental Workflows
Sofosbuvir Metabolic Activation Pathway
Sofosbuvir is a prodrug that requires intracellular activation to its pharmacologically active

triphosphate form, GS-461203. This multi-step process is catalyzed by several host enzymes

primarily within hepatocytes.
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Caption: Intracellular metabolic activation pathway of Sofosbuvir.

Experimental Workflow for Physicochemical Profiling
A logical workflow is essential for the comprehensive physicochemical characterization of a

new chemical entity like deuterated Sofosbuvir.
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Caption: A typical experimental workflow for physicochemical profiling.

Conclusion
The physicochemical properties of deuterated Sofosbuvir are of significant interest for its

potential to offer an improved therapeutic profile compared to the parent drug. While a

complete experimental dataset for a direct comparison is not yet fully available in the public

domain, this guide provides the foundational knowledge of these key properties and the

established methodologies for their determination. The provided diagrams of the metabolic
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pathway and experimental workflow offer a clear visual representation of these critical aspects

in the research and development of deuterated Sofosbuvir. Further experimental studies are

warranted to fully elucidate the physicochemical profile of deuterated Sofosbuvir and its

implications for clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC
[pmc.ncbi.nlm.nih.gov]

2. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC
[pmc.ncbi.nlm.nih.gov]

3. acs.org [acs.org]

4. Development of a Robust UPLC Method for Simultaneous Determination of a Novel
Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to
Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Physicochemical Properties of Deuterated Sofosbuvir:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2899945#physicochemical-properties-of-deuterated-
sofosbuvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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